PD-168077

Description

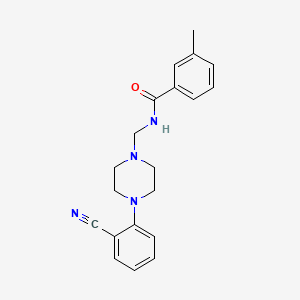

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNULYRGWTFLJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044007 | |

| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190383-31-4 | |

| Record name | PD-168077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Profile of PD-168077: A Technical Guide to its Dopamine D4 Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and functional profile of PD-168077, a potent and selective dopamine D4 receptor agonist. The information presented herein is curated from key scientific literature to support research and development efforts in neuropharmacology and related fields.

Core Compound Profile

This compound is a non-ergoline compound identified as a high-affinity agonist for the dopamine D4 receptor. Its selectivity for the D4 subtype over other dopamine receptors, as well as other biogenic amine receptors, has made it a valuable tool for elucidating the physiological roles of the D4 receptor.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound across various neurotransmitter receptors.

Table 1: Receptor Binding Affinity Profile of this compound

This table presents the equilibrium dissociation constants (Ki) for this compound at human dopamine, adrenergic, and serotonin receptors. The data highlights the compound's significant selectivity for the dopamine D4 receptor.

| Receptor Subtype | Ki (nM) | Selectivity over D4 (fold) | Reference |

| Dopamine Receptors | |||

| Dopamine D4 | 8.7 | - | [1] |

| Dopamine D2 | 3,740 | ~430 | [1] |

| Dopamine D3 | 2,810 | ~323 | [1] |

| Adrenergic Receptors | |||

| α1-adrenergic | 168 | ~19 | [1] |

| α2-adrenergic | 177 | ~20 | [1] |

| Serotonin Receptors | |||

| 5-HT1A | 385 | ~44 | [1] |

| 5-HT2A | 4,010 | ~461 | [1] |

Table 2: Functional Activity Profile of this compound

This table summarizes the functional activity of this compound at the human dopamine D4 receptor.

| Assay Type | Parameter | Value (nM) | Cell Type | Reference |

| cAMP Accumulation | EC50 | 8.3 | Not Specified | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the dopamine D4 receptor and the general workflows for the experimental protocols used to characterize this compound.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist such as this compound, the receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Caption: Dopamine D4 Receptor Gi-Coupled Signaling Pathway.

Experimental Workflows

The following diagrams outline the generalized procedures for the key assays used to determine the selectivity and functional activity of this compound.

Radioligand Binding Assay Workflow

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Caption: Generalized Workflow for Radioligand Binding Assay.

cAMP Functional Assay Workflow

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger.

Caption: Generalized Workflow for cAMP Functional Assay.

Experimental Protocols

While the precise, detailed protocols from the original publications by Glase et al. are not fully available in the public domain, this section outlines the generalized methodologies based on standard practices in pharmacology.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for various receptors.

-

Receptor Preparation: Membranes were prepared from cell lines stably transfected with the human recombinant receptor of interest (e.g., CHO Pro 5 cells for the human dopamine D4 receptor).[1] Cells were grown to confluence, harvested, and homogenized in a cold buffer. The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in the assay buffer.

-

Assay Conditions: Competition binding assays were conducted in 96-well plates. For each receptor, a specific radioligand (e.g., [3H]spiperone for D2-like receptors) was used at a concentration near its Kd value. Assays included the receptor preparation, the radioligand, and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding was determined in the presence of a high concentration of a known, non-labeled ligand.

-

Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The incubation was terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The data were analyzed using non-linear regression to fit a one-site competition model, which yields the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

As a D4 agonist coupled to Gi/o proteins, this compound's functional activity is often assessed by its ability to inhibit adenylyl cyclase, thereby reducing cAMP levels.

-

Cell Culture and Treatment: Cells expressing the dopamine D4 receptor were cultured in multi-well plates. Prior to the assay, the cells were treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. To measure the inhibitory effect of the D4 agonist, adenylyl cyclase was first stimulated with forskolin. The cells were then treated with varying concentrations of this compound.

-

cAMP Measurement: After incubation with the agonist, the cells were lysed, and the intracellular cAMP concentration was determined using a variety of commercially available assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results were used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) were calculated.

Functional Assays: CaMKII Translocation

Activation of D4 receptors has been shown to induce the translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites, a process implicated in synaptic plasticity.[1]

-

Cell Culture: Primary pyramidal neurons from the embryonic rat prefrontal cortex were cultured.[1]

-

Treatment: Cultured neurons were treated with this compound (e.g., at a concentration of 20 µM).[1]

-

Immunocytochemistry and Imaging: Following treatment, the neurons were fixed, permeabilized, and stained with antibodies against CaMKII and a postsynaptic density marker (like PSD-95). The translocation of CaMKII was then visualized and quantified using fluorescence microscopy, often by measuring the colocalization of CaMKII with the postsynaptic marker.

-

Data Analysis: The change in the distribution of CaMKII from the dendritic shaft to synaptic sites was quantified to determine the effect of the D4 receptor agonist.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of PD-168077 in Prefrontal Cortex Neurons

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, a selective dopamine D4 receptor agonist, within the prefrontal cortex (PFC). The PFC, a brain region critical for cognitive processes and emotional regulation, expresses a high density of D4 receptors, making them a key target for neuropsychiatric drug development.[1][2][3] The atypical antipsychotic drug clozapine, for instance, has a high affinity for D4 receptors.[2] This document synthesizes findings from key research articles to detail the signaling pathways, quantitative effects, and experimental methodologies related to this compound's function in PFC neurons.

Core Mechanism 1: Modulation of GABAergic Signaling

Activation of D4 receptors by this compound in PFC pyramidal neurons leads to an inhibition of postsynaptic GABA-A (GABAA) receptor function.[1][3] This action reduces the strength of inhibitory synaptic transmission, thereby modulating the excitability of these principal neurons.

Signaling Pathway

The mechanism is initiated by the D4 receptor, a G-protein coupled receptor (GPCR) that, in this context, modulates a protein kinase A (PKA) and protein phosphatase 1 (PP1) signaling complex.[1][3] Activation of the D4 receptor by this compound leads to the inhibition of PKA. This disinhibition allows for the activation of PP1, which is thought to dephosphorylate GABAA receptors, resulting in reduced channel function.[1][3] This entire complex is targeted to the vicinity of the GABAA receptor by the scaffolding protein Yotiao, which is essential for the observed dopaminergic signaling.[1][3]

Caption: D4 receptor signaling cascade modulating GABAA receptor function in PFC neurons.

Quantitative Data: Effects on GABAergic Currents

| Cell Type | Agonist/Concentration | Measured Current | Key Finding | Reference |

| Acutely Isolated PFC Pyramidal Neurons | This compound (20 µM) | GABA-evoked Currents | 15.4 ± 0.6% reduction in amplitude | [3] |

| PFC Pyramidal Neurons (in slices) | This compound | Miniature IPSCs (mIPSCs) | 21.1 ± 1.1% decrease in mean amplitude | [3] |

| PFC Pyramidal Neurons (in slices) | This compound | Miniature IPSCs (mIPSCs) | No significant change in frequency | [3] |

Core Mechanism 2: Regulation of NMDA Receptor Function

In addition to modulating inhibitory currents, this compound also regulates excitatory neurotransmission by decreasing the function and surface expression of N-methyl-D-aspartate (NMDA) receptors in PFC pyramidal neurons.[2][4][5]

Signaling Pathway

This signaling cascade also involves the inhibition of PKA and activation of PP1.[2][4][5] Following D4 receptor activation by this compound, the subsequent inhibition of PKA and activation of PP1 leads to the inhibition of active Ca²⁺–calmodulin-dependent kinase II (CaMKII).[2][4][5] This inhibition of CaMKII is a critical step that results in a reduction of NMDA receptor surface expression by promoting their internalization.[2][4][5] This ultimately causes a potent reduction in NMDA receptor-mediated currents.[2][4][5]

Caption: D4 receptor signaling cascade leading to NMDA receptor internalization in PFC neurons.

Quantitative Data: Effects on NMDA Receptor Currents

| Cell Type | Agonist/Concentration | Measured Current | Key Finding | Reference |

| Acutely Isolated PFC Pyramidal Neurons | This compound (20-40 µM) | NMDA-evoked Currents | Significant reduction in current amplitude | [4] |

| PFC Pyramidal Neurons (in slices) | This compound (20 µM) | NMDAR-mediated EPSCs | 42.3 ± 3.2% reduction in amplitude | [4] |

| PFC Pyramidal Neurons (in slices) | This compound (20 µM) | Paired-pulse ratio of NMDAR EPSCs | No significant change | [4] |

| PFC Slices | This compound (40 µM) | Surface NR1 Subunit Level | Significant decrease in surface expression | [4] |

Effects on Neuronal Excitability

The activation of D4 receptors by this compound has distinct effects on the excitability of different neuronal populations within the PFC, specifically pyramidal neurons and parvalbumin-positive (PV+) fast-spiking interneurons.[6]

-

Pyramidal Neurons: D4 receptor activation leads to a decrease in the frequency of spontaneous action potentials (sAPs).[6]

-

PV+ Interneurons: In contrast, D4 activation induces a transient increase in sAP frequency, which is followed by a decrease.[6]

These differential effects suggest that D4 receptor signaling plays a complex role in balancing the activity of the PFC network.[6]

Quantitative Data: Effects on Spontaneous Action Potentials

| Cell Type | Agonist/Concentration | Measured Parameter | Key Finding | Reference |

| PFC Pyramidal Neurons | This compound (40 µM) | Spontaneous Action Potential Frequency | Decreased frequency | [6] |

| PFC PV+ Interneurons | This compound (40 µM) | Spontaneous Action Potential Frequency | Transient increase followed by a decrease | [6] |

Experimental Protocols

The findings summarized in this guide are based on rigorous experimental procedures. Below are representative methodologies for key experiments.

Electrophysiological Recordings in PFC Slices

This protocol is used to measure synaptic currents (EPSCs and IPSCs) from individual neurons.

Caption: General workflow for electrophysiological experiments in PFC slices.

-

Slice Preparation: Coronal slices of the prefrontal cortex (typically 300 µm thick) are prepared from rodent brains. Slices are maintained in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ and 5% CO₂.

-

Recording: Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons or interneurons in layers III-VI.[3]

-

Internal Solution: The patch pipette is filled with an internal solution containing Cs-methanesulfonate to block potassium channels and other reagents like MgATP and Na₃GTP to maintain cell health.[3][4]

-

Pharmacology:

-

To isolate NMDAR-EPSCs: The bath solution contains a non-NMDA receptor antagonist (e.g., CNQX, 20 µM) and a GABAA receptor antagonist (e.g., bicuculline, 10 µM). Neurons are voltage-clamped at +60 mV to relieve the Mg²⁺ block.[2][4]

-

To isolate mIPSCs: Tetrodotoxin (TTX, 1 µM) is added to the bath to block action potentials, allowing for the recording of spontaneous miniature inhibitory currents.[3]

-

-

Agonist Application: this compound is applied to the bath at specified concentrations (e.g., 20-40 µM).[3][4]

Immunoblotting for Receptor Surface Expression

This biochemical assay is used to quantify the amount of a specific receptor protein on the cell surface versus the total amount in the cell.

-

Treatment: PFC slices are treated with this compound (e.g., 40 µM for 10 minutes) or control solution.[4]

-

Biotinylation: Surface proteins are labeled with a biotinylation reagent.

-

Lysis and Pulldown: Cells are lysed, and the biotinylated (surface) proteins are captured using streptavidin beads.

-

Western Blotting: Both the surface protein fraction and a sample of the total cell lysate are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific to the NMDA receptor subunit (e.g., NR1).[4]

-

Quantification: The intensity of the bands is measured to determine the relative amount of surface versus total receptor protein.[4]

Summary and Conclusion

The selective D4 receptor agonist this compound exerts a powerful modulatory influence on the circuitry of the prefrontal cortex. Its mechanism of action is multifaceted, involving the simultaneous suppression of both inhibitory (GABAA-mediated) and excitatory (NMDA-mediated) synaptic transmission onto pyramidal neurons. Both pathways converge on a common signaling motif involving the inhibition of PKA and activation of PP1. Furthermore, this compound differentially affects the excitability of pyramidal neurons and fast-spiking interneurons, highlighting its complex role in shaping PFC network activity.[6] This detailed understanding of this compound's action provides a crucial foundation for the development of novel therapeutic strategies targeting the D4 receptor for cognitive and psychiatric disorders.

References

- 1. Dopamine D4 receptors modulate GABAergic signaling in pyramidal neurons of prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]

- 3. Dopamine D4 Receptors Modulate GABAergic Signaling in Pyramidal Neurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]

- 6. academic.oup.com [academic.oup.com]

The Dichotomous Role of PD-168077 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-168077, a potent and highly selective dopamine D4 receptor agonist, has emerged as a critical pharmacological tool for dissecting the complex role of the dopaminergic system in modulating synaptic plasticity.[1] This technical guide provides an in-depth analysis of the known effects of this compound on synaptic function, with a focus on its impact on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated transmission, as well as its influence on long-term potentiation (LTP). While the current body of research offers significant insights, it also highlights a notable gap in our understanding of how D4 receptor activation by this compound affects long-term depression (LTD), a key aspect of synaptic plasticity.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on various aspects of synaptic function.

Table 1: Receptor Binding and Selectivity of this compound

| Parameter | Value | Species/Tissue | Reference |

| Ki (D4 Receptor) | 8.7 nM | Recombinant | [1] |

| Selectivity over D2 Receptor | > 400-fold | Recombinant | [1] |

| Selectivity over D3 Receptor | > 300-fold | Recombinant | [1] |

Table 2: Effects of this compound on NMDA Receptor-Mediated Currents in the Prefrontal Cortex (PFC)

| Experimental Condition | This compound Concentration | Effect | Cell Type | Reference |

| Acutely Isolated Pyramidal Neurons | 20 µM | Reversible decrease in NMDA-evoked current | Pyramidal Neurons | [1] |

| PFC Slices | 20 µM | Potent reduction in evoked NMDAR EPSC amplitude | Pyramidal Neurons | [1] |

Table 3: Effects of this compound on AMPA Receptor-Mediated Currents in PFC GABAergic Interneurons

| This compound Concentration | Reduction in AMPAR-EPSC Amplitude | Cell Type | Reference |

| 20 µM | 21.7 ± 2.0% | GAD-GFP positive neurons | |

| 40 µM | 52.4 ± 3.9% | GAD-GFP positive neurons |

Table 4: Effect of this compound on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region of Aged Mice

| Treatment Group | LTP Magnitude (% of baseline) | Notes | Reference |

| Aged Mice (Control) | Impaired LTP | - | [2] |

| Aged Mice + this compound (200 nM) | Restored to levels similar to adult mice | The effect was most potent in the presence of a VDCC blocker. | [2] |

Experimental Protocols

Electrophysiological Recording of NMDA Receptor-Mediated Currents in PFC Slices

This protocol is adapted from studies investigating the impact of this compound on NMDA receptor function in the prefrontal cortex.[1]

-

Slice Preparation:

-

Young adult rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.

-

Coronal slices (300 µm thick) of the PFC are cut using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at room temperature.

-

Layer V pyramidal neurons in the PFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 120 Cs-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 2 MgCl2, 5 NaCl, 2 ATP-Na2, 0.2 GTP-Na, and 10 phosphocreatine, adjusted to pH 7.2-7.3 with CsOH.

-

To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), the ACSF is supplemented with a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) and an AMPA/kainate receptor antagonist (e.g., CNQX, 20 µM). Glycine (10 µM) is also added to the ACSF to enhance NMDA receptor currents. The membrane potential is held at +40 mV to relieve the Mg2+ block of the NMDA receptor.

-

EPSCs are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode placed in layer II/III.

-

-

Drug Application:

-

A stable baseline of evoked NMDAR EPSCs is recorded for at least 10 minutes.

-

This compound (20 µM) is bath-applied for 10-15 minutes.

-

Washout of the drug is performed by perfusing with standard ACSF.

-

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices from Aged Mice

This protocol is based on the study by Guo et al. (2017) demonstrating the restorative effects of this compound on LTP in aged mice.[2]

-

Slice Preparation:

-

Hippocampal slices (400 µm thick) are prepared from aged mice (e.g., 22-24 months old) as described above.

-

-

Field Potential Recording:

-

Slices are placed in an interface recording chamber.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.

-

Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.

-

-

LTP Induction and Drug Application:

-

A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

-

To test the effect of this compound, the D4 receptor agonist (200 nM) is bath-applied 30 minutes before HFS and is present throughout the recording.

-

Signaling Pathways and Mechanisms of Action

The effects of this compound on synaptic plasticity are mediated by distinct and, in some cases, opposing signaling pathways, the engagement of which appears to be dependent on the level of neuronal activity.

Bidirectional Regulation of CaMKII in the Prefrontal Cortex

A key mechanism underlying the diverse effects of this compound is its ability to bidirectionally regulate the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a critical enzyme for synaptic plasticity.

-

Under Low Neuronal Activity: Activation of D4 receptors by this compound leads to an increase in CaMKII activity. This occurs through a Gq-coupled pathway involving the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to the activation of CaMKII. This pathway may underlie the restorative effects of this compound on LTP in aged animals, where baseline neuronal activity may be reduced.

-

Under High Neuronal Activity: In contrast, when neuronal activity is high, D4 receptor activation by this compound leads to a decrease in CaMKII activity. This is mediated by a Gi-coupled pathway that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. This, in turn, leads to the activation of Protein Phosphatase 1 (PP1), which dephosphorylates and inactivates CaMKII.[1] This signaling cascade is consistent with the observed reduction in NMDA receptor currents.[1]

Modulation of AMPA Receptor Trafficking in PFC Interneurons

In GABAergic interneurons of the prefrontal cortex, this compound has been shown to decrease AMPA receptor-mediated synaptic transmission. This effect is mediated by a distinct signaling pathway that ultimately leads to a reduction in the surface expression of GluR1-containing AMPA receptors.

The proposed pathway involves the activation of the phosphatase calcineurin, which in turn activates Slingshot homolog 1 (SSH1). SSH1 then dephosphorylates and activates cofilin, an actin-depolymerizing factor. The resulting disruption of the actin cytoskeleton is thought to interfere with the myosin V-mediated transport of AMPA receptor-containing vesicles to the synapse, leading to a decrease in synaptic AMPA receptor number.

References

The Role of PD-168077 in Cognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala—brain regions critical for cognitive functions. Research has increasingly pointed towards the involvement of the dopaminergic system, and specifically D4 receptor modulation, in learning and memory processes. This technical guide provides an in-depth overview of the current understanding of this compound's role in cognition, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its cognitive-enhancing effects. This document is intended to be a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound

This compound is a research chemical that acts as a selective agonist for the dopamine D4 receptor.[1] Its high affinity and selectivity for the D4 subtype over other dopamine receptors make it a valuable tool for elucidating the specific functions of this receptor in the central nervous system.[2] The compound has been instrumental in studies investigating the role of D4 receptor activation in various physiological and pathological processes, with a significant focus on its potential to modulate cognitive functions, particularly learning and memory.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological profile of this compound and its effects in cognitive behavioral studies.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | 9 nM | Dopamine D4 | [2] |

| Selectivity | >400-fold over D2, >300-fold over D3 | Dopamine D2 & D3 |

Table 2: Effective Dosages of this compound in Cognitive and Behavioral Studies

| Animal Model | Behavioral Task | Effective Dose Range | Observed Effect | Reference |

| C57BL/6J Mice | Inhibitory Avoidance | 0.5 - 10 mg/kg | Improved memory performance | [3] |

| Rats | Novel Object Recognition | 3.0 - 10.0 mg/kg | Improved recognition memory | [4] |

| Rats | Novel Object Recognition (PCP-induced deficit) | 10 mg/kg | Restored recognition memory | [4] |

| Male Rats | Penile Erection (injected into paraventricular nucleus) | 50 - 200 ng | Dose-dependent induction of penile erection | [5] |

| Rats | Locomotor Activity | 0.064 - 1 mg/kg | Contrasting effects on activity | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the dopamine D4 receptor, which is a D2-like G protein-coupled receptor.[7] Activation of the D4 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This initiation of the signaling cascade can influence various downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity.

One of the key mechanisms by which this compound is thought to influence cognition is through its modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in learning and memory.[1] Activation of the D4 receptor by this compound has been shown to induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial enzyme in the molecular machinery of synaptic plasticity, and its translocation to the synapse is a key step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[10][11] The interaction between the D4 receptor, NMDA receptor, and CaMKII signaling pathways appears to be a central element in the cognitive-enhancing effects of this compound.

Experimental Protocols

The cognitive-enhancing properties of this compound have been primarily investigated using rodent models in specific behavioral paradigms. The following are detailed methodologies for two key experiments cited in the literature.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[12][13][14]

-

Apparatus: An open-field arena, typically square (e.g., 40cm x 40cm x 40cm), made of a non-porous material for easy cleaning.[15] Two sets of identical objects and one set of novel objects are required. The objects should be of similar size but different shapes and textures, and heavy enough that the animal cannot displace them.[15]

-

Habituation: To reduce novelty-induced stress, animals are habituated to the testing room for at least 30 minutes prior to the experiment.[13] They are then placed in the empty open-field arena for a set period (e.g., 5 minutes) on one or more days preceding the test.[14][15]

-

Familiarization/Training Phase (Trial 1): Two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes).[15][16] The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.[15]

-

Inter-Trial Interval (ITI): Following the familiarization phase, the animal is returned to its home cage for a specific duration, which can range from a few minutes to 24 hours or more, depending on the memory phase being investigated.[13][16]

-

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes).[14][16] The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated, often as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Inhibitory Avoidance (IA) Task

The IA task is a fear-motivated associative learning and memory paradigm. It assesses an animal's ability to learn and remember to avoid an environment where it previously received an aversive stimulus.[17][18][19]

-

Apparatus: A two-compartment chamber. One compartment is well-lit and considered safe, while the other is dark and equipped with an electrified grid floor. A guillotine door separates the two compartments.[17][18]

-

Training: The animal is initially placed in the lit compartment. Rodents have a natural aversion to bright, open spaces and will typically enter the dark compartment. When the animal enters the dark compartment with all four paws, the guillotine door is closed, and a brief, mild footshock (e.g., 0.35-0.5 mA for 1-3 seconds) is delivered through the grid floor.[19][20] The animal is then removed from the apparatus and returned to its home cage.

-

Retention Test: After a specific interval (typically 24 or 48 hours), the animal is placed back into the lit compartment.[19] The latency to enter the dark compartment (step-through latency) is measured. A longer step-through latency in the test session compared to the training session indicates that the animal has learned and remembers the aversive experience associated with the dark compartment.[18]

-

Data Analysis: The primary measure is the step-through latency during the retention test. Longer latencies are interpreted as better memory retention. A cut-off time (e.g., 180 or 360 seconds) is usually set to avoid excessively long test durations.[17][20]

Discussion and Future Directions

The available evidence strongly suggests that this compound, through its selective agonism of the dopamine D4 receptor, can enhance cognitive performance, particularly in the domains of learning and memory. Its ability to improve memory consolidation in the inhibitory avoidance task and reverse cognitive deficits in the novel object recognition task highlights its potential as a pro-cognitive agent.[3][4] The underlying mechanism appears to involve the modulation of synaptic plasticity through the interplay of dopaminergic and glutamatergic signaling, specifically involving the NMDA receptor and CaMKII.

While the primary action of this compound is at the dopamine D4 receptor, it is important to note that some dopaminergic agents have been investigated for their effects on cancer cells.[21][22][23][24] However, the current body of research on this compound does not indicate a significant focus on its potential as an anti-cancer agent.

Future research should aim to further elucidate the precise molecular mechanisms downstream of D4 receptor activation by this compound. Investigating its effects on different stages of memory (acquisition, consolidation, and retrieval) and in various models of cognitive impairment will be crucial. Furthermore, exploring the therapeutic potential of D4 receptor agonists like this compound in human cognitive disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD), where dopaminergic dysfunction is implicated, warrants further investigation.[7] Clinical trials would be necessary to determine the safety and efficacy of such compounds in human populations.[25][26]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in cognition. The data gathered from preclinical studies demonstrate its pro-cognitive effects, which are likely mediated by the modulation of key signaling pathways involved in synaptic plasticity. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a foundation for further research and development in the pursuit of novel therapeutic strategies for cognitive disorders.

References

- 1. PD-168,077 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CaMKII translocation requires local NMDA receptor‐mediated Ca2+ signaling | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. behaviorcloud.com [behaviorcloud.com]

- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Object Recognition [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Inhibitory avoidance [bio-protocol.org]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Understanding the role of dopamine in cancer: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Dopamine in Repurposing Drugs for Oncology [mdpi.com]

- 23. New Insight into Breast Cancer Cells Involving Drug Combinations for Dopamine and Serotonin Receptors | MDPI [mdpi.com]

- 24. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]

PD-168077: A Selective Dopamine D4 Receptor Agonist as a Research Tool in Schizophrenia Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of the dopaminergic system is a well-established component of its pathophysiology. The dopamine D4 receptor, a member of the D2-like family of receptors, has garnered significant interest as a potential therapeutic target due to its unique neuroanatomical distribution and pharmacological profile. This technical guide provides a comprehensive overview of PD-168077, a potent and selective D4 receptor agonist, as a valuable pharmacological tool for investigating animal models relevant to schizophrenia. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to this compound

This compound, with the chemical name N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide, is a high-affinity and selective agonist for the dopamine D4 receptor.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, makes it an invaluable tool for dissecting the specific roles of D4 receptor signaling in physiological and pathological processes, including those relevant to schizophrenia. The focus on D4 receptors in schizophrenia research is driven by the observation that atypical antipsychotics, such as clozapine, exhibit a high affinity for this receptor subtype.[2] While clinical trials with D4 antagonists have yielded inconclusive results for treating psychosis, preclinical evidence strongly suggests a role for D4 receptors in cognitive functions, which are significantly impaired in individuals with schizophrenia.[3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating dopamine D4 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family.[5] Activation of D4 receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity.

Canonical D4 Receptor Signaling

The primary signaling pathway initiated by D4 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This, in turn, reduces the activity of protein kinase A (PKA). D4 receptor activation can also lead to the stimulation of arachidonic acid release and the modulation of G-protein-regulated inwardly rectifying potassium (GIRK) channels.[5]

Figure 1: Canonical Dopamine D4 Receptor Signaling Pathway.

Interaction with NMDA Receptor Signaling

A critical aspect of D4 receptor function, particularly relevant to the cognitive deficits in schizophrenia, is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory. Activation of D4 receptors by agonists like this compound can lead to a reduction in NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex. This modulation is thought to occur through a pathway involving the inhibition of PKA and the activation of protein phosphatase 1 (PP1), which subsequently leads to the inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The inhibition of CaMKII activity can result in the internalization of NMDA receptors, thereby reducing their cell surface expression and dampening glutamatergic neurotransmission.

Figure 2: this compound-mediated modulation of NMDA receptor signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its pharmacological properties.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Ki (nM) | Selectivity vs. D4 | Reference(s) |

| Dopamine D4 | 8.7 | - | |

| Dopamine D2 | 3,740 | > 400-fold | |

| Dopamine D3 | 2,810 | > 300-fold |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Mitogenesis ([3H]thymidine uptake) | CHO (human D4) | EC50 | 17 nM | [6] |

| FLIPR Assay | HEK293 (human D4.4) | EC50 | 8.3 nM | [7] |

Table 3: In Vivo Efficacy of this compound in a Schizophrenia-Relevant Model

| Animal Model | Behavioral Task | Effective Dose (mg/kg) | Effect | Reference(s) |

| Sub-chronic Phencyclidine (PCP) in rats | Novel Object Recognition | 10 | Reverses cognitive deficits | [8] |

| Normal rats | Novel Object Recognition | 3.0 - 10.0 | Improves recognition memory | [8] |

Experimental Protocols in Schizophrenia Models

This compound is a valuable tool for investigating the cognitive deficits associated with schizophrenia. The following are detailed protocols for key behavioral assays where this compound has shown utility.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents, a cognitive domain impaired in schizophrenia. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow:

Figure 3: Workflow for the Novel Object Recognition (NOR) Task.

Detailed Methodology:

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).

-

Apparatus: A square open-field box (e.g., 40 x 40 x 40 cm) made of a non-porous material. The objects to be discriminated should be of similar size but different in shape and texture, and heavy enough to not be displaced by the animals.

-

Habituation Phase: On day 1, each rat is individually placed in the empty open-field box for a 5-10 minute habituation session to reduce novelty-induced stress.

-

Training (Familiarization) Phase: On day 2, each rat is placed in the box containing two identical objects (A and A) for a 5-minute exploration period. The time spent exploring each object (sniffing or touching with the nose) is recorded.

-

Retention Interval: Following the training phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 minute to 24 hours).

-

Test Phase: After the retention interval, the rat is returned to the box, which now contains one familiar object (A) and one novel object (B). The rat is allowed to explore for 5 minutes, and the time spent exploring each object is recorded.

-

Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the training or test phase, depending on the experimental question. For example, 30 minutes before the training phase.

-

Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Experimental Workflow:

Figure 4: Workflow for the Prepulse Inhibition (PPI) Test.

Detailed Methodology:

-

Animals: Adult male mice or rats.

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect and measure the whole-body startle response.

-

Acclimation: The animal is placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

Habituation: A series of startle stimuli (e.g., 5 pulses of 120 dB white noise) are presented to habituate the initial, potentiated startle response.

-

Test Session: The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75, 80, or 85 dB, 20 ms duration).

-

Prepulse-pulse trials: The prepulse is presented at a specific interval (e.g., 30, 60, or 120 ms) before the startle pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Drug Administration: this compound or vehicle would be administered prior to the test session. To model schizophrenia-like deficits, a psychotomimetic agent like phencyclidine (PCP) or MK-801 could be administered before the test.

-

Data Analysis: PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Models of Positive and Negative Symptoms

While there is a lack of published studies specifically investigating the effects of this compound in animal models of positive and negative symptoms of schizophrenia, its mechanism of action suggests potential utility in these domains.

-

Positive Symptoms (e.g., Amphetamine-Induced Hyperlocomotion): This model is based on the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia. The effect of this compound on amphetamine-induced hyperlocomotion could be assessed to understand the role of D4 receptors in modulating this behavior.[9] A study investigating various doses of this compound on locomotor activity in rats found that it induced an unusual "shuffling" locomotion at doses of 0.2-25.0 mg/kg.[6]

-

Negative Symptoms (e.g., Social Interaction Test): Social withdrawal is a core negative symptom of schizophrenia. The social interaction test in rodents can be used to model this deficit.[10] The potential of this compound to ameliorate social interaction deficits induced by models such as social isolation rearing could be a valuable area of future research.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic data for this compound in common laboratory animal species are not extensively reported in the publicly available literature. However, it is described as being centrally active in vivo, indicating that it can cross the blood-brain barrier. For any in vivo study, it is crucial to conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen and to ensure adequate brain exposure. In vitro metabolic stability assays using liver microsomes can provide initial insights into its metabolic fate.[11] One study noted that another D4 agonist, PIP3EA, is more potent than this compound when administered systemically, suggesting potential differences in their pharmacokinetic profiles.[12]

Conclusion

This compound is a highly selective and potent dopamine D4 receptor agonist that serves as an indispensable tool for elucidating the role of D4 receptor signaling in the pathophysiology of schizophrenia. Its demonstrated efficacy in reversing cognitive deficits in the novel object recognition task in a relevant animal model highlights its utility in studying the cognitive impairments associated with the disorder. The detailed experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their studies. While further research is needed to explore its effects in models of positive and negative symptoms and to fully characterize its pharmacokinetic profile, the existing data firmly establish this compound as a critical pharmacological agent for advancing our understanding of the dopamine D4 receptor's role in schizophrenia and for the development of novel therapeutic strategies.

References

- 1. PD 168077 Maleate | 630117-19-0 [sigmaaldrich.com]

- 2. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D4 receptors: beyond schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid analysis of metabolic stability of dopamine receptor antagonists and detection of their metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Central PD-168077 Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077, a potent and selective dopamine D4 receptor agonist, has emerged as a critical pharmacological tool for elucidating the central roles of the D4 receptor. While systemic administration has been explored, direct central administration provides a more precise method for understanding its physiological and behavioral consequences mediated by the central nervous system (CNS). This technical guide synthesizes the current understanding of the physiological effects of centrally administered this compound, with a primary focus on its well-documented pro-erectile effects. Furthermore, this guide explores its potential cardiovascular, thermoregulatory, and neurochemical implications based on available data and studies of similar D4 receptor agonists. Detailed experimental protocols are provided to facilitate further research in this area, alongside visualizations of key signaling pathways and experimental workflows to aid in conceptualization and experimental design.

Introduction to this compound

This compound is a non-ergoline compound that exhibits high affinity and selectivity for the dopamine D4 receptor subtype. Its utility as a research tool lies in its ability to dissect the specific functions of the D4 receptor from the broader effects of less selective dopamine agonists. The central administration of this compound allows for the direct investigation of its effects on neuronal circuits and physiological processes governed by the brain, minimizing confounding peripheral effects.

Physiological Effects of Central this compound Administration

The most extensively studied physiological effect of the central administration of this compound is its potent induction of penile erection in male rats.

Pro-Erectile Effects

Central administration of this compound, particularly into the paraventricular nucleus (PVN) of the hypothalamus, dose-dependently induces penile erections.[1] The minimal effective dose has been reported to be 50 ng, with a maximal response observed at 200 ng.[1] This pro-erectile effect is mediated by the activation of D4 receptors, as it can be blocked by the selective D4 antagonist L-745,870, as well as by non-selective dopamine antagonists like haloperidol and clozapine.[1]

Table 1: Dose-Dependent Pro-Erectile Effects of this compound Administered into the Paraventricular Nucleus of Male Rats

| Dose of this compound (ng) | Number of Penile Erection Episodes (Mean ± SEM) |

| Vehicle | 0.3 ± 0.03 |

| 50 | Minimal effective dose |

| 200 | 1.7 ± 0.21 |

Data extracted from Melis et al., 2005.[1]

The signaling pathway underlying this effect involves the production of nitric oxide (NO). The pro-erectile effect of this compound is attenuated by the administration of the NO synthase inhibitor NG-nitro-L-arginine methyl ester (L-NAME) into the PVN.[1] This suggests that D4 receptor activation in this region leads to the activation of nitric oxide synthase and subsequent NO production. Furthermore, the pathway appears to involve the activation of oxytocinergic neurons. While an oxytocin receptor antagonist administered directly into the PVN does not block the pro-erectile effect of this compound, its administration into the lateral ventricles almost completely abolishes the response.[1] This indicates that D4 receptor activation in the PVN stimulates oxytocinergic neurons that project to other brain regions to mediate penile erection.

Cardiovascular Effects

Direct evidence on the cardiovascular effects of central this compound administration is limited. However, studies on the systemic (intravenous) administration of this compound in anesthetized rats have shown that it causes a modest, non-dose-dependent increase in hindquarter vascular resistance, suggesting a vasoconstrictive effect in that vascular bed.[2] No significant changes in cardiac contractility, mean arterial pressure, or heart rate were observed.[2] It is important to note that these effects are from peripheral administration and may not directly translate to the effects of central administration.

The paraventricular nucleus, a key site of action for this compound's pro-erectile effects, is also known to be involved in the regulation of cardiovascular function.[3][4][5] Therefore, direct administration of this compound into the PVN could potentially influence blood pressure and heart rate, a hypothesis that warrants further investigation.

Thermoregulatory Effects

There is currently no direct evidence describing the effects of central this compound administration on body temperature. However, studies on dopamine receptor subtypes and thermoregulation in rats suggest that D4 receptors may not play a significant role. One study found that the hypothermic effects of a D3/D2 receptor agonist were not prevented by a selective D4 receptor antagonist, suggesting that D4 receptors are not primarily involved in dopamine-mediated temperature regulation in rats.[6] In contrast, D1 receptor agonists have been shown to induce hyperthermia, while D2 receptor agonists tend to cause hypothermia.[7]

Hormonal Effects

The involvement of oxytocin in the pro-erectile effects of central this compound administration is well-established.[1] Beyond this, the specific effects of central this compound on the release of other pituitary hormones, such as prolactin and corticosterone, have not been extensively studied. Dopamine is a well-known inhibitor of prolactin release from the anterior pituitary.[8][9] Therefore, it is plausible that central D4 receptor activation could modulate prolactin secretion, although the precise nature of this interaction requires further investigation.

Neurotransmitter Modulation

In vitro studies have shown that this compound can modulate the activity of other neurotransmitter systems. For instance, activation of D4 receptors has been shown to decrease GABAergic signaling in pyramidal neurons of the prefrontal cortex.[8] However, in vivo microdialysis studies specifically examining the effect of central this compound administration on the release of neurotransmitters like dopamine and glutamate in key brain regions such as the striatum and prefrontal cortex are currently lacking.

Experimental Protocols

Stereotaxic Surgery for Intracerebral Injections

Objective: To accurately deliver this compound to a specific brain region, such as the paraventricular nucleus of the hypothalamus.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Hamilton syringe (1 µL) with a 33-gauge needle

-

Surgical drill

-

Suturing material

-

This compound solution (dissolved in artificial cerebrospinal fluid or saline)

-

Stereotaxic atlas of the rat brain

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda and ensure the skull is level.

-

Using the stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the PVN: anteroposterior -1.8 mm from bregma, mediolateral ±0.4 mm from the midline, and dorsoventral -7.9 mm from the skull surface).

-

Drill a small burr hole in the skull at the determined coordinates.

-

Lower the injection needle to the target depth.

-

Infuse the this compound solution slowly (e.g., 100 nL/min) to a total volume of 100-200 nL per side.

-

Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.

-

Slowly retract the needle, suture the incision, and allow the animal to recover.

Measurement of Penile Erection

Objective: To quantify the pro-erectile response to centrally administered this compound.

Method 1: Visual Observation

-

Place the rat in a transparent observation cage.

-

After central administration of this compound, observe the animal for a set period (e.g., 60 minutes).

-

Record the number of penile erection episodes, characterized by the emergence of the glans penis.[10]

Method 2: Intracavernous Pressure (ICP) Measurement

-

Anesthetize the rat.

-

Expose the crus of the penis and insert a 23-gauge needle connected to a pressure transducer to measure ICP.[11]

-

Simultaneously, cannulate the carotid artery to monitor mean arterial pressure (MAP).

-

Administer this compound centrally as described in Protocol 3.1.

-

Record the changes in ICP and calculate the ICP/MAP ratio to assess erectile function.

Cardiovascular and Body Temperature Monitoring

Objective: To measure changes in blood pressure, heart rate, and core body temperature following central this compound administration in conscious, freely moving rats.

Materials:

-

Rats implanted with radiotelemetry transmitters for cardiovascular and temperature monitoring.

-

Radiotelemetry receiver and data acquisition system.

-

Rats with chronically implanted intracerebroventricular (ICV) cannulae.

Procedure:

-

Allow rats to recover fully from surgery.

-

Record baseline cardiovascular and temperature data for a sufficient period (e.g., 60 minutes).

-

Administer this compound via the ICV cannula.

-

Continuously record blood pressure, heart rate, and body temperature for several hours post-injection.

-

Analyze the data by comparing post-injection values to the baseline period.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound-Induced Penile Erection

Caption: Signaling cascade initiated by this compound in the PVN leading to penile erection.

Experimental Workflow for Investigating Central this compound Effects

Caption: A generalized workflow for studying the physiological effects of central this compound.

Conclusion and Future Directions

The central administration of this compound has proven to be a valuable approach for understanding the role of the dopamine D4 receptor in physiological processes, most notably in the regulation of penile erection. The signaling pathway involving nitric oxide and oxytocin in the paraventricular nucleus is a key finding from these studies. However, significant knowledge gaps remain regarding the broader physiological effects of central D4 receptor activation. Future research should focus on:

-

Cardiovascular and Thermoregulatory Studies: Conducting studies with central administration of this compound in conscious, freely moving animals equipped with telemetry to accurately assess its impact on blood pressure, heart rate, and body temperature.

-

Neurochemical Analysis: Utilizing in vivo microdialysis to measure the effects of central this compound on the release of key neurotransmitters, such as dopamine, glutamate, and GABA, in various brain regions.

-

Hormonal Profiling: Investigating the influence of central D4 receptor activation on the secretion of a wider range of pituitary and adrenal hormones.

-

Electrophysiological Recordings: Performing in vivo electrophysiological studies to understand how this compound modulates the firing patterns of neurons in specific hypothalamic and extra-hypothalamic nuclei.

By addressing these research questions, a more comprehensive understanding of the physiological role of the central dopamine D4 receptor can be achieved, which may have implications for the development of novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

- 1. intracerebroventricular icv injections: Topics by Science.gov [science.gov]

- 2. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine agonist-induced hypothermia and disruption of prepulse inhibition: evidence for a role of D3 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of corticotropin-releasing factor on the release and synthesis of prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for regulation of body temperature in rats by dopamine D2 receptor and possible influence of D1 but not D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The rise of body temperature induced by the stimulation of dopamine D1 receptors is increased in acutely reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of PD-168077 for Dopamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PD-168077, a selective dopamine D4 receptor agonist. The document details its binding affinity for various dopamine receptor subtypes and other relevant receptors, outlines the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Executive Summary

This compound is a potent and selective agonist for the dopamine D4 receptor, a target of significant interest in the research and development of treatments for various neuropsychiatric disorders. This guide consolidates the available data on its binding profile, offering a valuable resource for researchers in pharmacology and drug discovery. The high affinity and selectivity of this compound for the D4 receptor make it a critical tool for elucidating the physiological and pathological roles of this specific dopamine receptor subtype.

Binding Affinity Profile of this compound

The binding affinity of this compound has been characterized across various receptor subtypes. The data, primarily derived from radioligand binding assays, demonstrates its high affinity for the human dopamine D4 receptor and its selectivity over other dopamine, serotonin, and adrenergic receptors.

Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the equilibrium dissociation constants (Ki) of this compound for several key neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity over D4 | Reference |

| Dopamine Receptors | |||

| D1 | >1000 | >115-fold | [1] |

| D2 | 3,740 | ~430-fold | [2] |

| D3 | 2,810 | ~323-fold | [2] |

| D4 | 8.7 | - | [2] |

| D5 | >1000 | >115-fold | [1] |

| Serotonin Receptors | |||

| 5-HT1A | 385 | ~44-fold | [2] |

| 5-HT2A | 4,010 | ~461-fold | [2] |

| Adrenergic Receptors | |||

| α1 | 168 | ~19-fold | [2] |

| α2 | 177 | ~20-fold | [2] |

*Based on the reported >100-fold selectivity over D1-like counterparts.[1]

Experimental Protocols

The determination of the binding affinities listed above and the functional characterization of this compound rely on established in vitro pharmacological assays. The following sections provide detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for dopamine, serotonin, and adrenergic receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3/D4, [³H]-SCH23390 for D1/D5)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Downstream Signaling Pathways Activated by PD-168077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-168077 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, limbic system, and hypothalamus. Its activation initiates a cascade of intracellular signaling events that modulate neuronal function and have been implicated in various physiological processes, including cognition and erectile function. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound. It summarizes key quantitative data, presents detailed experimental protocols for assays used to elucidate these pathways, and includes visualizations of the signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Signaling Pathways Activated by this compound

This compound, through its agonistic action on the dopamine D4 receptor, modulates several key intracellular signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) pathway, Nitric Oxide (NO) signaling, and the Protein Kinase A (PKA)/Protein Phosphatase 1 (PP1) pathway which in turn regulates N-methyl-D-aspartate receptor (NMDAR) activity.

MAPK/ERK Pathway

Activation of the D4 receptor by this compound has been shown to induce the phosphorylation and activation of ERK1/2 in the hypothalamic paraventricular nucleus (PVN).[1] This signaling cascade is crucial for mediating the induction of immediate early genes like c-Fos.[1] The activation of the MAPK/ERK pathway is a significant event in the cellular response to this compound.

CaMKII Pathway

In cultured prefrontal cortical neurons, this compound induces the synaptic translocation of CaMKII.[2][3] This suggests a role for this compound in modulating synaptic plasticity. The increased clustering of phosphorylated CaMKII (p-CaMKII) at synaptic sites, indicated by enhanced colocalization with PSD-95, points to a structural and functional modification at the synapse.[2]

Nitric Oxide and Oxytocin Signaling

The pro-erectile effects of this compound are mediated, in part, by the production of nitric oxide (NO) in the paraventricular nucleus.[4][5] This effect is attenuated by inhibitors of neuronal nitric oxide synthase (nNOS).[4][5] The signaling cascade is also linked to the activation of oxytocinergic neurons, suggesting a complex interplay between the dopaminergic and oxytocinergic systems in mediating the physiological effects of this compound.[4]

Regulation of NMDAR via PKA/PP1 Pathway

This compound has been shown to decrease NMDAR-mediated currents in prefrontal cortex pyramidal neurons.[6] This regulatory action is dependent on the inhibition of Protein Kinase A (PKA) and the subsequent activation of Protein Phosphatase 1 (PP1).[6] This pathway highlights a mechanism by which dopaminergic D4 receptor activation can modulate glutamatergic neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on downstream signaling molecules.

| Parameter | Value | Receptor/Enzyme | Reference |

| Ki | 8.7 nM | Dopamine D4 Receptor | [3] |

| Ki | 9 nM | Dopamine D4 Receptor | [2] |

| EC50 | 8.3 nM | Dopamine D4 Receptor |

| Parameter | Selectivity | Reference |

| vs. D2 Receptor | > 400-fold | [3] |

| vs. D3 Receptor | > 300-fold | [3] |

| Experimental Model | Treatment | Effect | Reference |

| Male Rats (PVN injection) | 50 ng this compound | Minimal effective dose for penile erection | [5] |

| Male Rats (PVN injection) | 200 ng this compound | Maximal response for penile erection | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for ERK1/2 Phosphorylation

This protocol is adapted from standard Western blotting procedures for detecting phosphorylated proteins.[7][8][9][10]

Objective: To detect the phosphorylation status of ERK1/2 in response to this compound treatment.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-